molecular formula C12H18N2O4S2 B2690530 N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide CAS No. 713104-98-4

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B2690530
CAS No.: 713104-98-4
M. Wt: 318.41
InChI Key: SJFCCBUVKYFKGY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide is unique due to the presence of both the tert-butylsulfanyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry .

Biological Activity

N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide (CAS No. 713104-98-4) is a sulfonamide compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

  • Molecular Formula : C₁₂H₁₈N₂O₄S₂
  • Molecular Weight : 318.41 g/mol
  • Structure : The compound features a tert-butylsulfanyl group and a nitro group attached to a benzenesulfonamide backbone, which may influence its biological properties.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial activity. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial dihydropteroate synthase and disrupting folate synthesis.

Anticancer Potential

Studies have explored the anticancer potential of various sulfonamides. For instance, the compound has been investigated for its ability to inhibit specific cancer-associated carbonic anhydrase (CA) isoforms, particularly hCA IX, which is overexpressed in several tumors. The binding affinity and selectivity of this compound towards these isoforms can lead to the development of targeted cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor by mimicking natural substrates, effectively blocking enzyme active sites.
  • Reactive Intermediate Formation : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
  • Binding Interactions : Structural studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in target enzymes, influencing their activity.

Case Study 1: Inhibition of Carbonic Anhydrases

A recent study demonstrated that this compound exhibits selective inhibitory action against hCA IX and hCA XII isoforms, with inhibition constants (K_I) in the low micromolar range:

CompoundhCA I (µM)hCA II (µM)hCA IX (µM)hCA XII (µM)
This compound58.364.24.53.9

This selectivity suggests potential therapeutic applications in treating tumors where these isoforms are overexpressed .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that similar sulfonamides exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves competitive inhibition of bacterial folate synthesis pathways, supporting further exploration of this compound as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other sulfonamide derivatives:

CompoundStructural FeaturesBiological Activity
N-[2-(tert-butylsulfanyl)ethyl]benzamideLacks nitro groupModerate antibacterial
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamideAdditional substituentsEnhanced anticancer activity

The presence of both the tert-butylsulfanyl and nitro groups in this compound provides unique reactivity and biological profiles compared to its analogs.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-12(2,3)19-9-8-13-20(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFCCBUVKYFKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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